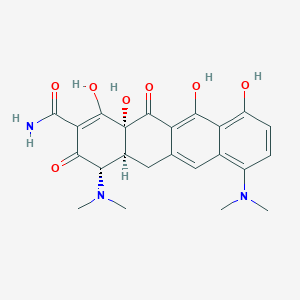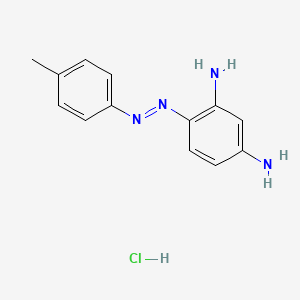
Naphtho(1,2-d)thiazolium, 2-(2-chloro-1-propenyl)-1-ethyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho(1,2-d)thiazolium, 2-(2-chloro-1-propenyl)-1-ethyl-, chloride is a synthetic organic compound that belongs to the class of thiazolium salts. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The unique structure of this compound, which includes a naphtho ring fused to a thiazolium ring, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(1,2-d)thiazolium, 2-(2-chloro-1-propenyl)-1-ethyl-, chloride typically involves the reaction of a naphthoquinone derivative with a thiazole compound under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho(1,2-d)thiazolium, 2-(2-chloro-1-propenyl)-1-ethyl-, chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro derivatives. Substitution reactions can result in the formation of various substituted thiazolium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound may have biological activity and could be studied for its potential effects on biological systems.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazolium salts have shown promise.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism by which Naphtho(1,2-d)thiazolium, 2-(2-chloro-1-propenyl)-1-ethyl-, chloride exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolium Salts: Other thiazolium salts with different substituents may have similar chemical properties and applications.
Naphthoquinone Derivatives: Compounds with a naphthoquinone core structure may share some reactivity and biological activity.
Uniqueness
The unique combination of a naphtho ring fused to a thiazolium ring, along with the specific substituents, gives Naphtho(1,2-d)thiazolium, 2-(2-chloro-1-propenyl)-1-ethyl-, chloride distinct properties
Eigenschaften
CAS-Nummer |
41426-06-6 |
|---|---|
Molekularformel |
C16H15Cl2NS |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
2-[(Z)-2-chloroprop-1-enyl]-1-ethylbenzo[e][1,3]benzothiazol-1-ium;chloride |
InChI |
InChI=1S/C16H15ClNS.ClH/c1-3-18-15(10-11(2)17)19-14-9-8-12-6-4-5-7-13(12)16(14)18;/h4-10H,3H2,1-2H3;1H/q+1;/p-1/b11-10-; |
InChI-Schlüssel |
MFTUHXPYOCPXSX-GMFCBQQYSA-M |
Isomerische SMILES |
CC[N+]1=C(SC2=C1C3=CC=CC=C3C=C2)/C=C(/C)\Cl.[Cl-] |
Kanonische SMILES |
CC[N+]1=C(SC2=C1C3=CC=CC=C3C=C2)C=C(C)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


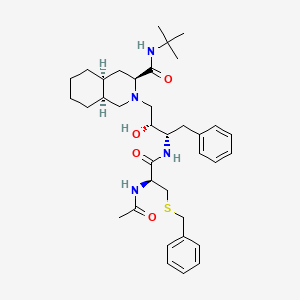


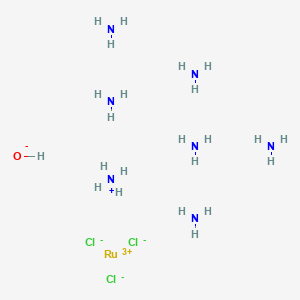


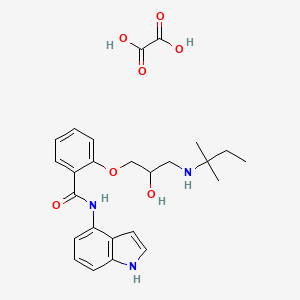



![diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12748130.png)

